
Tiotropium bromide
Overview
Description
Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) approved for the treatment of chronic obstructive pulmonary disease (COPD) and asthma in patients aged ≥6 years with uncontrolled symptoms . It exerts its therapeutic effects by blocking acetylcholine at muscarinic receptors (M1, M2, M3) in airway smooth muscles. Notably, it dissociates 100-fold more slowly from M1 and M3 receptors than M2, resulting in prolonged bronchodilation (>24 hours in COPD patients) . Key pharmacokinetic properties include once-daily dosing via inhalation and a delivered dose of 10 µg tiotropium per capsule . Clinical trials demonstrate its efficacy in improving lung function (FEV₁), reducing exacerbations, and enhancing quality of life (QoL) in COPD and asthma patients . Common adverse events include dry mouth, coughing, and sinusitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tiotropium bromide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, which involves the reaction of tropine with thiophene-2-carbonyl chloride. This intermediate is then reacted with methyl bromide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not typically relevant to its pharmacological activity.
Reduction: Reduction reactions are not commonly associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of bromide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions can replace the bromide ion under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of tiotropium.
Substitution: Substituted tiotropium derivatives where the bromide ion is replaced by another nucleophile.
Scientific Research Applications
Chemistry: Tiotropium bromide is studied for its chemical stability and reactivity under various conditions. Researchers investigate its interactions with other compounds and its behavior in different solvents .
Biology: In biological research, this compound is used to study its effects on cellular pathways and its interactions with muscarinic receptors. It serves as a model compound for understanding the pharmacodynamics of anticholinergic agents .
Medicine: this compound is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions such as COPD and asthma. It is also studied for its potential benefits in other respiratory disorders .
Industry: In the pharmaceutical industry, this compound is a key component in the development of inhalation therapies. Its formulation and delivery mechanisms are optimized to enhance patient compliance and therapeutic outcomes .
Mechanism of Action
Tiotropium bromide exerts its effects by competitively and reversibly binding to the M3 muscarinic receptors in the bronchial smooth muscle . This antagonizes the cholinergic effects of acetylcholine, leading to relaxation of the bronchial smooth muscle and bronchodilation . The compound’s long-acting nature is due to its slow dissociation from the M3 receptors, providing prolonged bronchodilation .
Comparison with Similar Compounds
Comparison with Other Long-Acting Muscarinic Antagonists (LAMAs)
Tiotropium vs. Ipratropium Bromide
Ipratropium bromide, a short-acting muscarinic antagonist (SAMA), requires 4-times-daily dosing due to its shorter duration (4–6 hours) . A Cochrane review (2015) comparing tiotropium with ipratropium in COPD found:
- FEV₁ Improvement : Tiotropium increased trough FEV₁ by 109 mL (95% CI: 81–137 mL) versus ipratropium .
- Exacerbations : Tiotropium reduced COPD-related serious adverse events (OR 0.59; 95% CI: 0.41–0.85) and hospitalizations (OR 0.34; 95% CI: 0.15–0.70) .
- Safety: Tiotropium had fewer non-fatal SAEs (absolute risk reduction: 176 to 97 per 1,000 patients) .
Tiotropium vs. Aclidinium Bromide
Aclidinium bromide, a twice-daily LAMA, shows comparable efficacy to tiotropium in improving FEV₁, health status, and dyspnea scores in COPD patients. However, its shorter duration necessitates twice-daily dosing .
Tiotropium vs. Glycopyrronium and Umeclidinium
Glycopyrronium (NVA237) and umeclidinium are newer once-daily LAMAs with M3 selectivity. Umeclidinium, often used in combination therapies, shares a similar safety profile .
Table 1: Pharmacokinetic and Clinical Comparison of LAMAs
Comparison with Long-Acting Beta-Agonists (LABAs)
Tiotropium vs. Salmeterol
In asthma patients, adding tiotropium to inhaled corticosteroids (ICS) demonstrated non-inferiority to salmeterol (a LABA) in improving pre-bronchodilator FEV₁ (+0.11 L, P=0.003) and peak expiratory flow (PEF). Tiotropium also reduced symptom scores more effectively than doubling the ICS dose .
Tiotropium vs. Formoterol
Combination therapy with tiotropium and formoterol (LABA) showed superior lung function improvements versus tiotropium alone in COPD patients, with reduced exacerbation rates and enhanced QoL .
Table 2: Clinical Outcomes in Asthma and COPD
Combination Therapies
Biological Activity
Tiotropium bromide is a potent muscarinic receptor antagonist primarily used as a once-daily inhaled bronchodilator for the management of chronic obstructive pulmonary disease (COPD). This article examines its biological activity, including mechanisms of action, clinical efficacy, and safety profile, supported by data tables and research findings.
Tiotropium exerts its therapeutic effects by selectively blocking muscarinic acetylcholine receptors (mAChRs) in the airway smooth muscle. Its primary action is on the M1 and M3 receptors, which mediate bronchoconstriction. By inhibiting these receptors, tiotropium induces smooth muscle relaxation and bronchodilation , leading to improved airflow in patients with obstructive airway diseases.
- Binding Affinity : Tiotropium has a high affinity for mAChRs, being approximately 10 times more potent than ipratropium bromide. It dissociates more slowly from M1 and M3 receptors compared to M2 receptors, contributing to its prolonged duration of action .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of tiotropium in improving lung function and reducing COPD exacerbations. Below is a summary of key findings from significant studies:
Case Studies
-
Case Study on COPD Management :
A patient with moderate to severe COPD was treated with tiotropium for six months. Results showed a significant reduction in exacerbation frequency from 2.5 per year to 0.5 per year and an improvement in the St George's Respiratory Questionnaire score by 8 units, indicating better health status . -
Asthma Subgroup Analysis :
In a study focusing on asthmatic patients with specific genetic markers (Arg/Arg genotype for β2-adrenergic receptor), tiotropium was effective in reducing symptoms and improving lung function, suggesting its potential use beyond COPD .
Safety Profile
The safety profile of tiotropium has been extensively evaluated in clinical trials. The most common side effects include:
- Dry Mouth : Reported incidence is higher compared to placebo (16% vs. 2.7%) but generally well tolerated.
- Cardiovascular Events : Some studies suggest a potential increase in cardiovascular mortality compared to other treatments; however, overall risk remains low .
Pharmacokinetics
Tiotropium demonstrates unique pharmacokinetic properties:
Q & A
Basic Research Questions
Q. How does tiotropium bromide compare to ipratropium bromide in managing COPD exacerbations?
- Methodological Answer : A Cochrane review analyzed two RCTs (n=1073) comparing tiotropium (via HandiHaler® or Respimat®) with ipratropium bromide in COPD patients. Tiotropium significantly improved trough FEV₁ (mean difference: 109 mL; 95% CI: 81–137 mL) and reduced non-fatal serious adverse events (OR: 0.5; 95% CI: 0.34–0.73) and hospitalizations (OR: 0.56; 95% CI: 0.31–0.99). Study designs included 12-week to 12-month durations with matched baseline characteristics .
Q. What validated analytical methods exist for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : A UV-spectrophotometric method using methanol as a solvent was validated for this compound quantification in active pharmaceutical ingredients (APIs) and dosage forms. Parameters like linearity (2–10 µg/mL), precision (RSD <2%), and accuracy (98–102% recovery) were established per ICH guidelines, ensuring reproducibility for routine analysis .
Q. What is the dose-response relationship of this compound in COPD patients?
- Methodological Answer : A randomized, double-blind, placebo-controlled crossover study (single doses: 10–80 µg) demonstrated a dose-dependent bronchodilator effect. Peak FEV₁ improvements occurred at 1–4 hours, with sustained effects up to 32 hours (20–80 µg doses). The 80 µg dose showed superior peak and average FEV₁ responses compared to 10 µg, confirming a clear dose-response relationship .
Advanced Research Questions
Q. What methodological challenges arise in establishing bioequivalence between anhydrous and monohydrate this compound formulations?
- Methodological Answer : Regulatory guidelines (e.g., EMA) require bioequivalence studies in COPD patients due to differences in salt forms (anhydrous vs. monohydrate) and delivery devices (e.g., HandiHaler® vs. generics). In vitro data alone are insufficient; comparative delivered dose uniformity tests and pharmacokinetic studies in healthy volunteers are necessary to address variability in absorption and device performance .
Q. How does intermittent this compound use affect episodic wheezing compared to standard therapies?
- Methodological Answer : A 2022 RCT compared intermittent tiotropium (via Respimat®) with albuterol/fluticasone in episodic wheezing. While preliminary efficacy was observed, methodological limitations included small sample sizes and short follow-up. Future studies should prioritize longer-term safety assessments and standardized exacerbation metrics to validate clinical utility .
Q. What are the environmental persistence implications of this compound based on biodegradation studies?
- Methodological Answer : OECD 301B tests revealed this compound is not readily biodegradable, suggesting potential environmental persistence. Risk assessments should incorporate log D values (-2.28 at pH 7.4) to evaluate bioaccumulation potential, though toxicity data remain limited. Long-term ecotoxicological studies are needed to refine risk models .
Q. How do pooled analyses of clinical trials address safety concerns across different tiotropium delivery devices?
- Methodological Answer : A pooled analysis of 35 trials (HandiHaler®: 28 trials; Respimat®: 7 trials) calculated rate ratios (RRs) for adverse events (AEs). Respimat® showed comparable cardiovascular safety to HandiHaler®, but heterogeneity in AE reporting (e.g., dry mouth, COPD exacerbations) necessitates standardized AE categorization in future meta-analyses .
Q. What experimental designs are optimal for evaluating tiotropium's additive effects in asthma management?
- Methodological Answer : RCTs combining tiotropium with ICS/LABA therapies should use spirometric endpoints (e.g., FEV₁, FEF₂₅–₇₅%) and exacerbation rates. A 2018 systematic review highlighted crossover designs with washout periods to minimize carryover effects, though blinding challenges with inhaler devices require pragmatic adaptations .
Properties
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-RGECMCKFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044214 | |
Record name | Tiotropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136310-93-5 | |
Record name | Tiotropium bromide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOTROPIUM BROMIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.